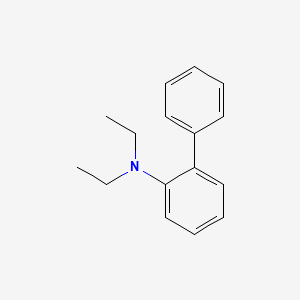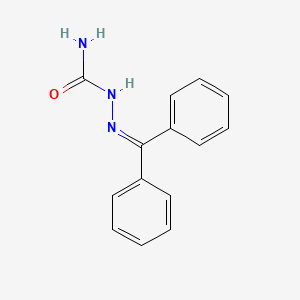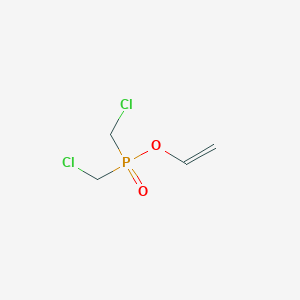
Phosphinic acid, bis(chloromethyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, bis(chloromethyl)-, ethyl ester is an organophosphorus compound with the molecular formula C4H9Cl2O2P It is a derivative of phosphinic acid, where the hydrogen atoms are replaced by chloromethyl and ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic acid, bis(chloromethyl)-, ethyl ester can be synthesized through the esterification of phosphinic acid with ethanol in the presence of chloromethyl reagents. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often require heating to promote the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, bis(chloromethyl)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phosphinic acid and ethanol.
Common Reagents and Conditions
Major Products
Hydrolysis: Phosphinic acid and ethanol are the primary products of hydrolysis.
Substitution: Depending on the nucleophile used, the products can vary.
Scientific Research Applications
Phosphinic acid, bis(chloromethyl)-, ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of phosphinic acid, bis(chloromethyl)-, ethyl ester involves its ability to undergo hydrolysis and substitution reactions. These reactions allow it to interact with various molecular targets, such as enzymes and receptors, thereby exerting its biological effects. For example, its derivatives can inhibit metalloproteases, which are enzymes involved in various physiological processes .
Comparison with Similar Compounds
Phosphinic acid, bis(chloromethyl)-, ethyl ester can be compared with other similar compounds, such as:
Phosphonic acid derivatives: These compounds have similar structures but differ in their reactivity and applications.
Phosphonates: These are esters of phosphonic acid and are used in similar applications but have different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific reactivity due to the presence of chloromethyl groups, which makes it a versatile reagent in organic synthesis and a potential candidate for various biological applications .
Properties
CAS No. |
13274-84-5 |
|---|---|
Molecular Formula |
C4H7Cl2O2P |
Molecular Weight |
188.97 g/mol |
IUPAC Name |
1-[bis(chloromethyl)phosphoryloxy]ethene |
InChI |
InChI=1S/C4H7Cl2O2P/c1-2-8-9(7,3-5)4-6/h2H,1,3-4H2 |
InChI Key |
BUCCXMZYYPSOJT-UHFFFAOYSA-N |
Canonical SMILES |
C=COP(=O)(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate](/img/structure/B14720578.png)
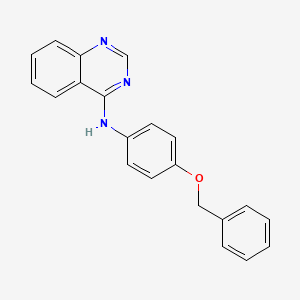

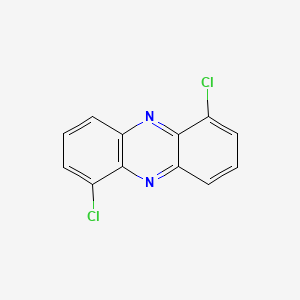
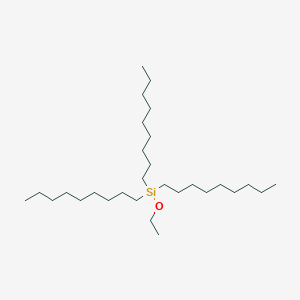



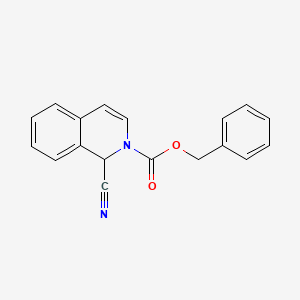
![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)

